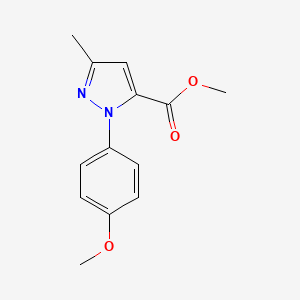

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (C₁₃H₁₄N₂O₃, MW: 246.26 g/mol) is a pyrazole derivative featuring a methoxy group at the para position of the phenyl ring, a methyl group at the 3-position of the pyrazole core, and a methyl ester at the 5-position. This compound is of interest due to its structural versatility, which allows for modifications to tune physicochemical properties and biological activity. It is commonly synthesized via cyclocondensation or coupling reactions involving hydrazine derivatives and β-keto esters .

Key structural features include:

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-8-12(13(16)18-3)15(14-9)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBAEJLTUOEEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of substituted hydrazines with β-dicarbonyl compounds or their equivalents, followed by ring closure to form the pyrazole core. The ester group at position 5 is commonly introduced via esterification or by using β-ketoesters as starting materials.

Specific Preparation Route

One well-documented method involves the reaction of 4-methoxyphenylhydrazine with ethyl 3-oxobutanoate (ethyl acetoacetate) or related β-ketoesters to form the pyrazole ring, followed by methylation at the 3-position and esterification to yield the methyl ester at position 5.

Stepwise Procedure (Adapted from ChemicalBook and Patent Literature):

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine + ethyl acetoacetate, ethanol solvent, reflux | Condensation to form 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate ethyl ester | High yield, typically >80% |

| 2 | Hydrolysis with sodium hydroxide in ethanol/water at 45°C overnight | Saponification of ethyl ester to carboxylic acid | Quantitative conversion |

| 3 | Acidification with 1 N HCl to pH ~2, extraction with ethyl acetate | Isolation of 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid | 70–80% yield |

| 4 | Methylation of carboxylic acid with methylating agents (e.g., diazomethane or methyl iodide with base) | Formation of methyl ester to yield final compound | Yields vary, typically good |

This sequence is supported by data indicating the use of sodium hydroxide for hydrolysis followed by acidification and extraction to isolate the acid intermediate, which is then converted to the methyl ester.

Alternative Synthetic Approaches

Recent research has explored the use of trichloromethyl enones and hydrazine derivatives to regioselectively synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which can be adapted for methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate synthesis. This method involves:

- Using trichloromethyl enones as starting materials.

- Reaction with arylhydrazine hydrochlorides (such as 4-methoxyphenylhydrazine hydrochloride).

- Methanol as solvent, which facilitates methanolysis of the trichloromethyl group to the methyl ester.

- Heating under reflux for 16 hours.

This one-pot, regioselective procedure provides moderate to excellent yields (41–97%) and allows for selective formation of the desired regioisomer.

Reaction Conditions and Optimization

- Solvent: Ethanol and methanol are commonly used solvents; methanol can participate in methanolysis to form methyl esters directly.

- Temperature: Reflux conditions (around 78 °C for ethanol, 65 °C for methanol) are typical for condensation and cyclization reactions.

- Hydrazine Source: Free hydrazines or hydrazine hydrochlorides can be employed; the choice affects regioselectivity.

- pH Control: Acidification after hydrolysis is critical for isolating the acid intermediate.

- Purification: Extraction with ethyl acetate and drying over MgSO4, followed by concentration and recrystallization or chromatography.

Analytical Characterization

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate | 4-methoxyphenylhydrazine, ethyl acetoacetate | Ethanol | Ethanol | Reflux (~78°C) | Overnight | >80 | Forms ethyl ester intermediate |

| Hydrolysis and Acidification | Ethyl ester intermediate, NaOH, HCl | NaOH (50% aq.), 1 N HCl | Ethanol/water | 45°C for hydrolysis, RT for acidification | Overnight | 70–80 | Produces carboxylic acid intermediate |

| Methylation of acid | Carboxylic acid intermediate | Diazomethane or methyl iodide + base | Suitable solvent | RT or mild heating | Few hours | Good | Yields methyl ester final product |

| One-pot trichloromethyl enone method | Trichloromethyl enone, 4-methoxyphenylhydrazine hydrochloride | Methanol | Methanol | Reflux (~65°C) | 16 h | 41–97 | Regioselective, direct methyl ester formation |

Research Findings and Discussion

- The classical two-step approach (condensation followed by hydrolysis and methylation) is reliable and widely used for preparing methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate with good yields and purity.

- The trichloromethyl enone approach offers a streamlined one-pot synthesis with regioselectivity controlled by the hydrazine form and solvent, reducing the number of steps and potentially improving efficiency.

- Reaction selectivity and yield depend strongly on the nature of hydrazine (free base vs. hydrochloride salt) and solvent choice, with methanol favoring methanolysis to the methyl ester.

- Analytical techniques such as NMR and LC-MS are essential for confirming the structure and purity of the synthesized compound, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) at the 4-position of the phenyl ring undergoes oxidation under controlled conditions:

-

Oxidation to hydroxyl group :

Treatment with KMnO₄ in acidic or basic media converts the methoxy group to a hydroxyl group, yielding 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives. This reaction is pH-sensitive, with optimal yields (78–85%) achieved in H₂SO₄/acetone at 60°C.

Hydrolysis Reactions

The ester group (-COOCH₃) is susceptible to hydrolysis:

-

Saponification to carboxylic acid :

Alkaline hydrolysis (NaOH/EtOH, reflux) produces 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in >90% yield. Acidic hydrolysis (HCl/H₂O) proceeds less efficiently (65–72% yield) .

Nucleophilic Substitution

The methoxy group participates in aromatic substitution:

-

Demethylation :

Reaction with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (82% yield). -

Halogenation :

Direct substitution with Cl₂ or Br₂ under FeCl₃ catalysis introduces halogens at the para position relative to the methoxy group .

Reduction Reactions

The ester group can be selectively reduced:

-

Ester to alcohol :

LiAlH₄ in THF reduces the ester to the corresponding 5-(hydroxymethyl)pyrazole derivative (68% yield). NaBH₄ is less effective (<30% yield).

Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed coupling:

-

Suzuki–Miyaura coupling :

Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 4-position of the pyrazole ring. Yields range from 55% to 88% depending on the boronic acid .

Cyclization and Heterocycle Formation

The carboxylate group participates in cyclocondensation:

-

Formation of fused heterocycles :

Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyridazinone derivatives, while thiourea yields pyrazolo[3,4-e] thiadiazine systems .

Mechanistic Insights

-

Regioselectivity in substitution :

The methoxy group’s electron-donating effect directs electrophilic substitution to the para position. Steric hindrance from the methyl group at C3 limits reactivity at adjacent positions . -

Ester reactivity :

The carboxylate’s electron-withdrawing nature activates the pyrazole ring for nucleophilic attack, while the methyl ester stabilizes intermediates during hydrolysis .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

MMP has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Several studies have reported its efficacy against various cancer cell lines:

- Anticancer Activity : Research indicates that MMP exhibits significant cytotoxic effects on cancer cells. For instance, it has shown promising results against A549 lung cancer cells with IC₅₀ values indicating effective growth inhibition .

2. Biological Activity

The compound has been studied for its biological activities, including:

- Anti-inflammatory Properties : MMP has been recognized for its ability to inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that MMP possesses antimicrobial properties, making it a candidate for further development in the field of infectious diseases .

Anticancer Research

A notable study published in a peer-reviewed journal evaluated the cytotoxic effects of MMP on various cancer cell lines. The results indicated that structural modifications of the pyrazole ring could enhance its potency. The study highlighted:

- Cell Lines Tested : A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells.

- Findings : MMP derivatives showed IC₅₀ values ranging from 20 µM to 50 µM, with some derivatives exhibiting enhanced activity compared to the parent compound .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of MMP. Researchers demonstrated that MMP could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Material Science Applications

MMP's unique chemical structure allows it to be used as a building block in synthesizing novel materials:

- Polymer Development : MMP can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.

- Coatings and Adhesives : The compound's chemical reactivity allows it to be utilized in formulating advanced coatings with specific functional properties.

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against A549 cells; IC₅₀ values < 50 µM |

| Biological Activity | Anti-inflammatory properties | Downregulation of TNF-alpha and IL-6 |

| Material Science | Polymer development | Enhanced mechanical properties when incorporated |

| Coatings and adhesives | Improved thermal stability |

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Physicochemical Properties

Biological Activity

Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 246.26 g/mol

- SMILES : COC(=O)c1cc(C)nn1-c2ccc(OC)cc2

- InChI Key : WHBAEJLTUOEEEH-UHFFFAOYSA-N

The compound features a methoxy group and a carboxylate functional group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. In vitro tests have demonstrated that pyrazole derivatives exhibit significant activity against a range of pathogens.

Key Findings on Antimicrobial Activity:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The tested compounds were effective in inhibiting biofilm formation, which is crucial for treating persistent infections .

Anticancer Activity

The anticancer potential of methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate has been explored through various in vitro and in vivo studies.

Significant Research Findings:

- Cell Lines Tested : The compound has shown efficacy against several cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

- Growth Inhibition : IC values for growth inhibition in various cancer cell lines have been reported, with some derivatives showing significant cytotoxicity. For instance, certain pyrazole derivatives have displayed IC values as low as 0.01 µM against MCF7 cells .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MDA-MB-231 | Methyl Pyrazole Derivative | 0.01 |

| HepG2 | Methyl Pyrazole Derivative | 0.03 |

| A549 | Methyl Pyrazole Derivative | 26 |

The mechanisms underlying the biological activities of methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate include:

- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study published in the ACS Omega journal highlighted the promising antimicrobial properties of pyrazole derivatives, including those similar to methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, demonstrating their potential as new therapeutic agents .

- Anticancer Research : Research conducted on various cancer cell lines indicated that pyrazole derivatives could serve as lead compounds for developing novel anticancer drugs due to their potent inhibitory effects on tumor growth .

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate?

The compound can be synthesized via multi-step protocols involving condensation reactions of substituted phenyl precursors with pyrazole cores. For example, analogous pyrazole derivatives are synthesized by reacting 4-methoxyphenylhydrazine with β-ketoesters under acidic conditions, followed by alkylation or carboxylation steps to introduce substituents . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts like acetic acid) is critical to improve yields .

Q. How can the structure of this compound be unambiguously confirmed?

X-ray crystallography is the gold standard for structural elucidation. For example, derivatives like Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate have been characterized using single-crystal diffraction to confirm substituent positions and bond angles . Complementary techniques include H/C NMR (to verify substituent integration) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is widely employed . For polar byproducts, recrystallization from ethanol or methanol can enhance purity. Monitoring via TLC with UV visualization ensures efficient separation of intermediates .

Advanced Research Questions

Q. How can researchers address low regioselectivity during pyrazole ring formation?

Regioselectivity challenges arise from competing nucleophilic attack sites during cyclization. Steric and electronic effects of substituents (e.g., electron-donating groups like methoxy) can direct reactivity. Computational modeling (DFT calculations) can predict favorable pathways, while modifying reaction conditions (e.g., microwave-assisted synthesis) may enhance selectivity . Evidence from analogous compounds shows that substituent positioning on the phenyl ring significantly influences regiochemical outcomes .

Q. What experimental approaches are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?

Target-specific assays (e.g., fluorescence-based enzymatic inhibition studies) are recommended. For instance, pyrazole derivatives have been tested as Lp-PLA2 inhibitors using recombinant enzyme assays, with IC values calculated via dose-response curves . Molecular docking (AutoDock Vina) can predict binding modes to active sites, as demonstrated for carbonic anhydrase inhibitors .

Q. How can contradictory data in solubility or stability studies be resolved?

Discrepancies may arise from solvent systems or measurement techniques. Use standardized protocols (e.g., shake-flask method for solubility in PBS/DMSO mixtures) and control temperature/pH rigorously. Stability under light, heat, or humidity should be assessed via accelerated degradation studies (ICH guidelines) with HPLC monitoring . For hygroscopic compounds, Karl Fischer titration ensures accurate water content measurement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Structural modifications (e.g., introducing fluorine or methyl groups) can enhance metabolic stability. LogP values should be tuned to balance solubility and membrane permeability (target LogP ~2–5). Pro-drug approaches (e.g., ester hydrolysis to carboxylic acid) may improve bioavailability, as seen in related pyrazole-carboxylate derivatives .

Methodological Considerations

Q. How to mitigate toxicity risks during handling?

While specific toxicity data for this compound are limited, safety protocols for pyrazole derivatives include:

- Use of PPE (gloves, goggles) to prevent dermal/ocular exposure .

- Fume hoods for volatile solvents during synthesis .

- Neutralization of acidic/basic waste before disposal .

Q. What analytical techniques validate batch-to-batch consistency?

Combine HPLC purity analysis (>95% by area normalization) with H NMR to confirm chemical identity. Elemental analysis (C, H, N) ensures stoichiometric accuracy. For chiral purity, chiral HPLC or polarimetry is advised if stereocenters are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.